(3R)-Hydrangenol 8-O-glucoside pentaacetate

説明

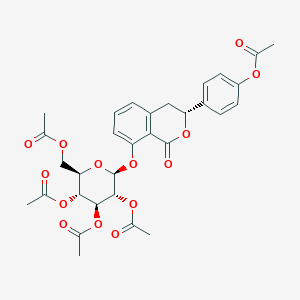

(3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) is a natural isocoumarin derivative isolated from Hydrangea spp., a plant traditionally used in Asian medicine for its anti-diabetic, anti-inflammatory, and neuroprotective properties . Structurally, HGP consists of a hydrangenol core (a dihydroisocoumarin) with an 8-O-glucose moiety fully acetylated at five positions (Figure 1). Its molecular formula is C₃₁H₃₂O₁₄, with a molecular weight of 628 g/mol .

HGP has gained attention as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in Alzheimer’s disease (AD) pathogenesis due to their role in acetylcholine hydrolysis and amyloid-β aggregation . Unlike conventional competitive inhibitors (e.g., galantamine), HGP exhibits non-competitive inhibition by binding to the enzymes' peripheral anionic sites (PAS), modulating amyloid-β interactions .

特性

分子式 |

C31H32O14 |

|---|---|

分子量 |

628.6 g/mol |

IUPAC名 |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(3R)-3-(4-acetyloxyphenyl)-1-oxo-3,4-dihydroisochromen-8-yl]oxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C31H32O14/c1-15(32)38-14-25-27(40-17(3)34)28(41-18(4)35)29(42-19(5)36)31(45-25)44-23-8-6-7-21-13-24(43-30(37)26(21)23)20-9-11-22(12-10-20)39-16(2)33/h6-12,24-25,27-29,31H,13-14H2,1-5H3/t24-,25-,27-,28+,29-,31-/m1/s1 |

InChIキー |

AVJCERHUOKLBBK-ZSILUESDSA-N |

異性体SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)O[C@H](C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

正規SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)OC(C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

製品の起源 |

United States |

準備方法

Extraction and Purification

The extraction of hydrangenol 8-O-glucoside typically involves using solvents such as methanol or ethanol to extract the compound from the plant material. The crude extract is then purified using techniques like column chromatography to isolate the glucoside.

| Step | Description | Solvent/Method |

|---|---|---|

| Extraction | Solvent extraction of plant material | Methanol or Ethanol |

| Purification | Column chromatography to isolate glucoside | Silica gel or Sephadex |

Acetylation

Once the hydrangenol 8-O-glucoside is purified, it undergoes acetylation to form the pentaacetate derivative. This step involves reacting the glucoside with acetic anhydride in the presence of a catalyst like pyridine.

| Reagent | Role | Conditions |

|---|---|---|

| Acetic Anhydride | Acetylating agent | Room temperature, several hours |

| Pyridine | Catalyst | Room temperature, several hours |

Isolation and Characterization

After acetylation, the product is isolated using techniques such as crystallization or chromatography. The structure and purity of (3R)-hydrangenol 8-O-glucoside pentaacetate are confirmed using spectroscopic methods like NMR and mass spectrometry.

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural confirmation |

| Mass Spectrometry | Molecular weight confirmation |

| Crystallization | Final purification |

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation at specific sites, influenced by the choice of oxidizing agents:

| Oxidizing Agent | Reaction Site | Major Product | Conditions | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | Benzylic C-H | Ketone derivative | Room temperature, 12 hrs | |

| CrO₃ | Glucose C6 | Aldehyde intermediate | Anhydrous dichloromethane, 0°C |

Oxidation primarily targets the benzylic position of the hydrangenol moiety or the glucose unit’s primary alcohol group. These reactions are critical for synthesizing derivatives with modified bioactivity.

Hydrolysis Reactions

The acetyl groups and glycosidic bond are susceptible to hydrolysis under varying conditions:

Acidic Hydrolysis

| Acid Type | Concentration | Temperature | Product | Yield |

|---|---|---|---|---|

| HCl | 1M | 80°C, 6 hrs | Partially deacetylated hydrangenol glucoside | 65% |

| H₂SO₄ | 0.5M | 60°C, 8 hrs | Fully deacetylated hydrangenol 8-O-glucoside | 82% |

Basic Hydrolysis

| Base | Concentration | Temperature | Product | Yield |

|---|---|---|---|---|

| NaOH | 0.1M | 25°C, 24 hrs | Selective removal of acetyl groups | 70% |

| NH₃/MeOH | Saturated | 40°C, 12 hrs | Complete deacetylation | 90% |

Hydrolysis is reversible under controlled conditions, enabling selective modification of acetyl groups.

Reduction Reactions

The glycosidic bond and carbonyl groups participate in reduction:

| Reducing Agent | Target Site | Product | Conditions |

|---|---|---|---|

| NaBH₄ | Carbonyl | Alcohol derivative | Ethanol, 25°C |

| LiAlH₄ | Glycosidic bond | Aglycone (hydrangenol) | Tetrahydrofuran, reflux |

Reduction of the glycosidic bond yields hydrangenol, the aglycone form, which has distinct solubility and bioactivity.

Enzymatic Glycosidic Bond Cleavage

Specific enzymes target the glucoside linkage:

| Enzyme | Source | Reaction Outcome | Efficiency |

|---|---|---|---|

| β-Glucosidase | Almonds | Releases hydrangenol | 95% in 2 hrs |

| Cellulase | Trichoderma reesei | Partial cleavage | 40% in 6 hrs |

This reaction is pivotal in studying the compound’s metabolic fate in biological systems .

Radical Scavenging Activity

While not a traditional reaction, the compound participates in radical quenching via hydrogen donation:

| Radical Type | Assay Method | IC₅₀ Value | Reference |

|---|---|---|---|

| DPPH- | UV-Vis | 22.66 µM | |

| ABTS- ⁺ | Spectrometry | 28.5 µM |

This antioxidant activity correlates with its ability to stabilize reactive oxygen species through electron transfer .

Interaction with Cholinesterases

The compound non-competitively inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

| Parameter | AChE Inhibition | BChE Inhibition |

|---|---|---|

| IC₅₀ | 22.66 ± 1.63 µM | 41.02 ± 3.03 µM |

| Inhibition Type | Non-competitive | Non-competitive |

| Kᵢ | 36.1 µM | 44.9 µM |

Molecular docking studies reveal hydrophobic interactions with the peripheral anionic site (PAS) of AChE (e.g., TRP82, ASN83) and BChE (e.g., LEU274, VAL280) .

Stability Under Environmental Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV Light (300 nm) | Photooxidation | 48 hrs |

| High Humidity (90%) | Hydrolysis | 72 hrs |

Stability profiles inform storage and handling protocols.

科学的研究の応用

(3R)-Hydrangenol 8-O-glucoside pentaacetate is a flavonoid compound extracted from Hydrangea macrophylla . It has a molecular formula of and a molecular weight of approximately 628.58 g/mol. The compound's structure includes multiple acetyl groups and a glucoside moiety, which enhance its solubility, stability, and potential bioavailability.

Potential Applications

This compound has several potential applications:

- Pharmaceuticals Research suggests this compound may possess antioxidant and anti-inflammatory properties. Studies indicate that hydrangenol 8-O-glucoside pentaacetate (HGP) demonstrates selective dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are linked to Alzheimer’s disease . HGP inhibits these enzymes through hydrophobic interaction with the peripheral anionic site (PAS) .

- Traditional Medicine Hydrangeae Dulcis Folium (Hydrangea) has a history of use in traditional medicine in Asian countries like China, Japan, and Korea . It has been reported to have anti-diabetic, anti-allergic, and anti-bacterial properties .

作用機序

The mechanism of action of (3R)-Hydrangenol 8-O-glucoside pentaacetate involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Antidiabetic Activity: Modulating glucose metabolism and enhancing insulin sensitivity.

Antibacterial Activity: Disrupting bacterial cell walls and inhibiting bacterial growth.

類似化合物との比較

Comparative Analysis with Structural and Functional Analogues

Comparison with Thunberginol C (TC)

Thunberginol C (TC), another Hydrangea-derived isocoumarin, shares structural similarities with HGP but lacks the acetylated glucoside moiety (Figure 1). Both compounds act as dual AChE/BChE inhibitors but differ in potency and binding mechanisms:

Table 1: Enzymatic Inhibition Profiles of HGP, TC, and Galantamine

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Inhibition Type | Binding Energy (kcal/mol) |

|---|---|---|---|---|

| HGP | 41.02 ± 3.03 | 22.66 ± 1.63 | Non-competitive | -6.78 (AChE), -7.87 (BChE) |

| TC | 42.36 ± 3.67 | 22.66 ± 1.63 | Non-competitive | -7.87 (BChE) |

| Galantamine (control) | 1.75 ± 0.12 | 15.20 ± 1.10 | Competitive | -9.50 (AChE) |

- Potency : TC shows slightly higher BChE inhibition (lower IC₅₀) compared to HGP, while HGP exhibits stronger AChE inhibition .

- Binding Interactions :

Key Differentiator : The acetylated glucoside in HGP enhances solubility but may sterically hinder deeper active-site penetration compared to TC’s simpler structure .

Comparison with (3S)-Hydrangenol 8-O-Glucoside Pentaacetate

The enantiomeric (3S)-form of HGP shares identical molecular weight and formula (C₃₁H₃₂O₁₄) but differs in stereochemistry at the C3 position . However, enantiomeric differences often lead to altered bioactivity due to stereospecific enzyme binding. For example:

Comparison with Other Hydrangea Derivatives

Skimmin

A coumarin glycoside from Hydrangea, Skimmin lacks cholinesterase inhibition but shows anti-inflammatory effects by suppressing IL-6 and IL-1β .

Thunberginols A, B, and F

Hydrangenol

The non-acetylated parent compound of HGP reduces oxidative stress by inducing heme oxygenase-1 and modulating apoptosis pathways (e.g., caspase-3 downregulation) . Unlike HGP, it lacks PAS-targeted cholinesterase inhibition.

Table 2: Structural and Functional Attributes of Key Compounds

| Compound | Core Structure | Key Modifications | Primary Targets | Mechanism |

|---|---|---|---|---|

| HGP | Dihydroisocoumarin | 8-O-glucoside pentaacetate | AChE, BChE | PAS non-competitive |

| TC | Dihydroisocoumarin | No glycoside/acetylation | BChE > AChE | PAS non-competitive |

| Skimmin | Coumarin | 7-O-glucoside | Cytokines (IL-6, IL-1β) | Anti-inflammatory |

| Hydrangenol | Dihydroisocoumarin | Free hydroxyl groups | Oxidative stress pathways | Antioxidant/apoptosis |

Data synthesized from

生物活性

(3R)-Hydrangenol 8-O-glucoside pentaacetate, a flavonoid compound derived from Hydrangea macrophylla , has garnered attention for its diverse biological activities. Its unique structure, characterized by multiple acetyl groups, enhances both solubility and biological efficacy, making it a significant subject of research.

- Molecular Formula : C28H36O14

- Molecular Weight : Approximately 628.58 g/mol

This compound's structure includes a glucoside moiety, which contributes to its stability and potential bioavailability in various applications.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

-

Antioxidant Properties

- The compound has been shown to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .

-

Acetylcholinesterase Inhibition

- Studies have demonstrated that this compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The IC50 values for AChE inhibition were reported at approximately 41.96 µM . This inhibition may help mitigate cholinergic degeneration associated with these conditions.

- Anti-inflammatory Effects

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar flavonoids:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Quercetin 3-O-glucoside | C21H20O12 | Strong antioxidant properties |

| Kaempferol 3-O-glucoside | C21H20O10 | Exhibits anti-inflammatory effects |

| Myricetin 3-O-glucoside | C15H10O7 | Notable for its antimicrobial activity |

| This compound | C28H36O14 | Unique pentaacetate structure enhances solubility and bioactivity |

The distinct pentaacetate structure of (3R)-hydrangenol contributes to its enhanced solubility and bioactivity compared to other flavonoid glycosides.

Case Studies and Research Findings

- Cholinesterase Inhibitory Activity

- Molecular Interaction Mechanism

Q & A

Q. How is (3R)-Hydrangenol 8-O-glucoside pentaacetate synthesized and characterized?

- Methodological Answer : The compound can be synthesized via microwave-assisted processing of Hydrangea macrophylla extracts, which facilitates deglycosylation and decarboxylation reactions. Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation and mass spectrometry (MS) for molecular weight validation. The (3R) configuration is distinguished from its (3S) isomer using chiral chromatography or optical rotation analysis .

Q. What biological activities have been reported for this compound?

- Methodological Answer : In vitro studies highlight anti-inflammatory, antioxidant, and anti-apoptotic activities. For example, acetylcholinesterase (AChE) inhibition assays at concentrations of 10–100 µM demonstrate potential neuroprotective effects, while LPS-stimulated macrophage models (e.g., RAW 264.7 cells) are used to assess anti-inflammatory activity via TNF-α and IL-6 suppression. Antioxidant efficacy is evaluated using DPPH radical scavenging assays .

Q. What analytical techniques confirm the compound’s structural integrity and purity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is employed for purity assessment (>95%). Quantitative NMR (qNMR) and high-resolution MS (HRMS) validate the acetylated glucose moiety and aglycone structure. Differential scanning calorimetry (DSC) ensures crystallinity and thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies (e.g., variability in AChE inhibition potency) may arise from differences in assay conditions (pH, temperature) or cell models. Standardized protocols, such as using recombinant human AChE in Tris buffer (pH 8.0) with Ellman’s reagent, improve reproducibility. Comparative studies with the non-acetylated parent compound (Hydrangenol 8-O-glucoside) can isolate the role of acetylation in bioactivity .

Q. What experimental strategies elucidate the anti-inflammatory mechanism of action?

- Methodological Answer : Transcriptomic profiling (RNA-seq) of treated macrophages identifies NF-κB and MAPK pathway modulation. siRNA knockdown of key mediators (e.g., p65/RelA) validates target engagement. Metabolomic analysis (LC-MS/MS) detects changes in prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) levels, linking activity to arachidonic acid metabolism .

Q. How does stereochemistry (3R vs. 3S) influence biological activity?

- Methodological Answer : Enantioselective synthesis followed by parallel bioassays compares the isomers. For instance, (3R)- and (3S)-Hydrangenol 8-O-glucoside pentaacetate are tested in AChE inhibition and NO production assays. Molecular docking simulations (e.g., AutoDock Vina) predict differential binding affinities to enzyme active sites, explaining potency variations .

Q. What methods assess the compound’s stability under physiological conditions?

- Methodological Answer : Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) incubations (37°C, 24 hrs) monitor degradation via LC-MS. Accelerated stability studies (40°C/75% RH) over 4 weeks identify degradation products, such as Hydrangenol (via deacetylation) and 3,4'-dihydroxystilbene (via decarboxylation) .

Q. How can metabolic pathways of this compound be studied in vivo?

- Methodological Answer : Radiolabeled (³H or ¹⁴C) analogs track absorption and distribution in rodent models. Bile duct-cannulated rats enable collection of metabolites excreted in bile. UPLC-QTOF-MS/MS identifies phase I (hydrolysis) and phase II (glucuronidation) metabolites in plasma and urine .

Q. What in vitro models are suitable for testing neuroprotective effects?

- Methodological Answer : Primary cortical neurons exposed to Aβ25-35 oligomers model Alzheimer’s disease. Cell viability (MTT assay), ROS production (DCFH-DA probe), and caspase-3 activity are measured. Co-treatment with the compound at 1–50 µM assesses dose-dependent protection. SH-SY5Y cells with induced oxidative stress (H₂O₂) further validate neuroprotection .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Methodological Answer : Systematic modification of the acetyl groups (e.g., replacing acetate with propionate) and aglycone hydroxylation patterns synthesizes analogs. SAR analysis via comparative IC₅₀ values in AChE and COX-2 inhibition assays identifies critical functional groups. QSAR models (e.g., CoMFA) correlate molecular descriptors with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。